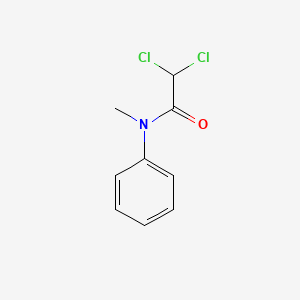

2,2-Dichloro-n-methyl-n-phenylacetamide

Description

Structure

3D Structure

Properties

CAS No. |

23496-29-9 |

|---|---|

Molecular Formula |

C9H9Cl2NO |

Molecular Weight |

218.08 g/mol |

IUPAC Name |

2,2-dichloro-N-methyl-N-phenylacetamide |

InChI |

InChI=1S/C9H9Cl2NO/c1-12(9(13)8(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3 |

InChI Key |

XHVCFGZWBIJJDZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C(Cl)Cl |

Origin of Product |

United States |

Synthesis and Characterization

The synthesis of 2,2-Dichloro-N-methyl-N-phenylacetamide can be achieved through the acylation of N-methylaniline with dichloroacetyl chloride. This reaction is a common and effective method for forming the amide bond.

A general procedure, based on the synthesis of analogous compounds, would involve the reaction of a substituted aniline with dichloroacetyl chloride. researchgate.net In the case of this compound, N-methylaniline would serve as the starting amine. The reaction is typically carried out in an appropriate solvent, such as dichloromethane, and in the presence of a base, like anhydrous potassium carbonate, to neutralize the hydrochloric acid byproduct. researchgate.net The final product can then be purified using standard laboratory techniques such as recrystallization or chromatography.

The characterization of the resulting this compound would rely on a combination of spectroscopic methods to confirm its identity and purity.

Interactive Data Table: Physicochemical and Spectral Data

| Property | Value |

| Molecular Formula | C₉H₉Cl₂NO |

| Molecular Weight | 218.08 g/mol |

| Appearance | Crystalline solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| IR (Infrared) Spectroscopy | Expected characteristic peaks for C=O (amide) stretch, C-N stretch, and C-Cl stretch. |

| ¹H NMR (Proton NMR) Spectroscopy | Expected signals for the methyl protons, the aromatic protons of the phenyl ring, and the proton of the dichloroacetyl group. |

| ¹³C NMR (Carbon NMR) Spectroscopy | Expected signals for the carbons of the methyl group, the phenyl ring, the carbonyl group, and the dichlorinated carbon. |

| Mass Spectrometry (MS) | Expected molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Academic Inquiry and Research Findings

Established Synthetic Routes to 2,2-Dichloro-N-phenylacetamides

The creation of 2,2-dichloro-N-phenylacetamides is a well-established process in organic chemistry, with the most common method involving the acylation of anilines.

The most prevalent and direct method for synthesizing 2,2-dichloro-N-phenylacetamides is the reaction of a substituted or unsubstituted aniline with dichloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dichloroacetyl chloride. The reaction typically requires a base to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.

A variety of bases and solvent systems have been successfully employed for this transformation. Common bases include potassium carbonate (K2CO3) and organic amines like triethylamine (TEA) researchgate.net. The choice of solvent is often dictated by the solubility of the starting materials and can range from acetone to dichloromethane (CH2Cl2) or benzene (B151609) researchgate.netekb.eg. For instance, 2,2-dichloro-N-(substituted phenyl) acetamides have been synthesized by reacting the corresponding substituted aniline with dichloroacetyl chloride in the presence of anhydrous potassium carbonate in dichloromethane researchgate.net. Another study details the synthesis of 2-Chloro-N-phenylacetamide using a mixture of aniline and potassium carbonate in acetone, followed by the addition of chloroacetyl chloride ekb.eg.

More recently, facile, one-pot processes have been developed using bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents such as tetrahydrofuran (THF), achieving high yields of 75% to 95% at room temperature sphinxsai.comresearchgate.net.

| Amine Reactant | Acylating Agent | Base/Solvent System | Yield | Reference |

|---|---|---|---|---|

| Substituted Anilines | Dichloroacetyl Chloride | Anhydrous K2CO3 / CH2Cl2 | Not specified | researchgate.net |

| Aniline | Chloroacetyl Chloride | K2CO3 / Acetone | 75% | ekb.eg |

| Aromatic Amines | Chloroacetyl Chloride | DBU / THF | 75-95% | sphinxsai.comresearchgate.net |

| Anilines/Amines | Chloroacetyl Chloride | Glacial Acetic Acid / Sodium Acetate | High | nih.gov |

While the use of dichloroacetyl chloride is dominant, alternative pathways exist. One such alternative involves a palladium-catalyzed reaction. For example, 2-Chloro-N-phenylacetamide has been synthesized from aniline and 2-chloro-N,N-dimethylacetamide in the presence of a palladium acetate catalyst, 2,2'-bipyridine, pivalic acid, and boron trifluoride etherate in toluene at 120°C, yielding the product in 81% chemicalbook.com. This method, while effective, represents a departure from the more common and direct acid chloride amidation.

Targeted Synthesis of N-Methylated Dichloroacetamides

The specific synthesis of the tertiary amide, this compound, follows the general principle of amidation but utilizes a secondary amine, N-methylaniline, as the starting material. The presence of the methyl group on the nitrogen atom does not impede the nucleophilic attack on the dichloroacetyl chloride.

One reported synthesis of a related compound, 2-chloro-N-methyl-N-phenylacetamide, involved the reaction of N-methylaniline with chloroacetyl chloride, yielding the crystalline product ijpsr.info. While this example uses chloroacetyl chloride, the analogous reaction with dichloroacetyl chloride is the direct route to the title compound. A study on green synthesis methodologies also reported the successful chloroacetylation of N-methylaniline in a phosphate buffer system, achieving a 72% yield researchgate.nettandfonline.com.

| Amine Reactant | Acylating Agent | Reported Conditions | Yield | Reference |

|---|---|---|---|---|

| N-methylaniline | Chloroacetyl Chloride | Aqueous solution, overnight stirring | 25.80% | ijpsr.info |

| N-methylaniline | Chloroacetyl Chloride | Phosphate buffer, propylene oxide | 72% | researchgate.nettandfonline.com |

Derivatization Strategies of the this compound Scaffold

The this compound structure offers several sites for chemical modification, allowing for the generation of a library of related analogues. These modifications can be targeted at the phenyl ring or the amide moiety itself.

Modification of the phenyl ring is most commonly achieved not by post-synthesis modification, but by employing appropriately substituted anilines as starting materials in the amidation reaction. This approach provides direct access to a wide array of analogues with varied electronic and steric properties. Numerous studies have demonstrated the synthesis of N-aryl chloroacetamides and dichloroacetamides from anilines bearing substituents such as chloro, nitro, and methoxy groups researchgate.netijpsr.infonih.gov.

For example, syntheses have been successfully carried out using starting materials like:

4-chloro aniline researchgate.net

3-nitro aniline researchgate.net

o-methoxy aniline ijpsr.info

p-methoxy aniline ijpsr.info

2,5-dichloro aniline nih.gov

This strategy of utilizing diverse aniline precursors is the most efficient method for introducing structural variations onto the phenyl ring of the final acetamide (B32628) product.

| Substituted Aniline Precursor | Resulting Phenylacetamide Product | Reference |

|---|---|---|

| 4-chloro aniline | 2,2-dichloro-N-(4-chlorophenyl)acetamide | researchgate.net |

| 3-nitro aniline | 2,2-dichloro-N-(3-nitrophenyl)acetamide | researchgate.net |

| o-methoxy aniline | 2-chloro-N-(2-methoxyphenyl)acetamide | ijpsr.info |

| 2,5-dichloro aniline | 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide | nih.gov |

The amide moiety itself, particularly the dichloromethyl group, is a key site for derivatization. The two chlorine atoms are susceptible to nucleophilic substitution, providing a handle for further functionalization.

A significant derivatization strategy involves the reaction of 2,2-dichloro-N-(substituted phenyl)acetamides with nucleophiles. For instance, these compounds have been reacted with 1H-benzo[d]1,2,3-triazole in the presence of anhydrous potassium carbonate in acetone. This reaction results in the substitution of one of the chlorine atoms by the benzotriazole nucleophile, leading to the formation of 2-(1H-benzo[d]1,2,3-triazol-1-yl)-2-chloro-N-(substituted phenyl)acetamide derivatives researchgate.net. This demonstrates the utility of the dichloroacetyl group as a platform for introducing heterocyclic moieties.

Furthermore, the amide bond can undergo hydrolysis under acidic or basic conditions. Base-catalyzed hydrolysis of chloroacetamides typically proceeds through an SN2 reaction, substituting the chloride with a hydroxide group, though amide cleavage can also occur. Acid-catalyzed conditions can lead to the cleavage of both the amide and other functional groups within the molecule researchgate.net.

X-ray Crystallography and Solid-State Structure Determination

Planarity and Dihedral Angle Analysis

The planarity of the core acetamide structure and the spatial relationship between the phenyl ring and the acetamide group, defined by the dihedral angle, are fundamental aspects of the molecule's conformation. While direct crystallographic data for this compound is not extensively detailed in the available literature, significant insights can be drawn from analogous compounds.

In a closely related compound, 2-chloro-N-methyl-N-phenylacetamide, the non-hydrogen atoms, excluding the phenyl group, are nearly coplanar. nih.gov This suggests a similar planarity can be expected for the dichloro-substituted analogue. The dihedral angle between this plane and the benzene ring in 2-chloro-N-methyl-N-phenylacetamide is a critical conformational parameter. nih.gov

A significant dihedral angle is also observed in other N-substituted phenylacetamides. For instance, in 2-chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide, the dihedral angle between the benzene ring and the acetamide group is 89.72 (6)°. researchgate.net This near-perpendicular arrangement is a recurring motif in such structures.

The following table presents the dihedral angles for several related N-phenylacetamide derivatives, illustrating the common conformational preference for a large angle between the phenyl ring and the acetamide plane.

| Compound | Dihedral Angle between Phenyl Ring and Acetamide Plane (°) |

| 2-Chloro-N-methyl-N-phenylacetamide | 87.07 (5) |

| 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide | 89.72 (6) |

| N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | 87.30 (5) |

This table is generated based on data from crystallographic studies of related compounds to infer the likely conformation of this compound.

This trend strongly indicates that the phenyl group in this compound is also oriented nearly perpendicular to the plane of the N-methyl-dichloroacetamide group.

Conformational Landscape and Molecular Geometry

The conformational landscape of N-phenylacetamide derivatives is influenced by the substitution on both the phenyl ring and the acetyl group. nih.govresearchgate.net In the case of this compound, the presence of the methyl group on the nitrogen atom, in conjunction with the phenyl ring, leads to the previously discussed near-perpendicular orientation. This conformation minimizes steric hindrance between the phenyl group and the N-methyl and dichloroacetyl substituents.

The geometry of the dichloroacetyl group itself is also of interest. In related structures, such as 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide and 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide, the conformation of the dichloroacetamide moiety has been established through crystallographic studies. nih.gov While specific torsion angles for the target compound are not available, it can be inferred that the C-Cl bonds will adopt a staggered conformation relative to the other substituents around the acetyl group to minimize steric strain.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the molecular structure and properties of chemical compounds. For N-phenyl-2,2-dichloroacetamide (NPA), a close analog of the title compound, comprehensive analyses have been performed using Density Functional Theory (DFT), which offers a balance between accuracy and computational cost.

The geometric structure of N-(phenyl)-2,2-dichloroacetamide (NPA) and its chloro-substituted derivatives has been optimized using the DFT/B3LYP method. researchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state. The calculations provide precise values for bond lengths, bond angles, and dihedral angles. These theoretical parameters are often in good agreement with experimental data obtained from X-ray crystallography, validating the computational model.

For instance, studies on NPA and its derivatives reveal that the amide group generally adopts a planar conformation. The optimized geometry is crucial as it serves as the foundation for all other computational property predictions. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for N-(phenyl)-2,2-dichloroacetamide (NPA) using DFT/B3LYP Note: This data is for the parent compound, N-(phenyl)-2,2-dichloroacetamide, as a proxy for the title compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| C-N | 1.36 Å | |

| N-H | 1.01 Å | |

| C-Cl (avg.) | 1.79 Å | |

| Bond Angle | O=C-N | 124.5° |

| C-N-H | 115.8° | |

| Cl-C-Cl | 108.7° |

View Data Source

Data derived from computational studies on N-(phenyl)-2,2-dichloroacetamide. researchgate.netTheoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. For NPA and its derivatives, vibrational frequencies have been calculated using the DFT/B3LYP method. researchgate.net A detailed analysis of these frequencies, aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of specific vibrational modes to the observed spectral bands. researchgate.net

Key vibrational modes for this class of molecules include the N-H stretching, C=O (amide I) stretching, C-N stretching, and the C-Cl stretching frequencies. The calculated frequencies generally show good correlation with experimental FTIR and FT-Raman spectra after applying a scaling factor to account for systematic errors in the theoretical method. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of N-(phenyl)-2,2-dichloroacetamide (NPA)

| Vibrational Mode | Functional Group | Observed Frequency (FTIR) | Calculated Frequency (Scaled) |

| N-H Stretch | -NH- | 3270 | 3273 |

| C=O Stretch (Amide I) | -C=O | 1675 | 1678 |

| C-N Stretch | -C-N- | 1318 | 1320 |

| C-Cl Symmetric Stretch | -CCl₂ | 790 | 792 |

| C-Cl Asymmetric Stretch | -CCl₂ | 690 | 693 |

View Data Source

Data derived from computational studies on N-(phenyl)-2,2-dichloroacetamide. researchgate.netThe electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For N-(phenyl)-2,2-dichloroacetamide (NPA), the HOMO-LUMO gap has been calculated, providing insights into its stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and less stable. researchgate.net From the HOMO and LUMO energy values, other quantum chemical parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity can be derived. Furthermore, Time-Dependent DFT (TD-DFT) calculations have been used to predict the electronic absorption spectra, identifying the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. researchgate.net

Table 3: Calculated Electronic Properties of N-(phenyl)-2,2-dichloroacetamide (NPA)

| Property | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.89 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -0.75 |

| HOMO-LUMO Energy Gap | ΔE | 6.14 |

| Ionization Potential | I | 6.89 |

| Electron Affinity | A | 0.75 |

| Global Hardness | η | 3.07 |

| Electrophilicity Index | ω | 2.15 |

View Data Source

Data derived from computational studies on N-(phenyl)-2,2-dichloroacetamide. researchgate.netMolecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are employed to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. These methods are crucial in drug discovery and for understanding potential mechanisms of action.

Derivatives of N-phenyl-2,2-dichloroacetamide have been identified as analogues of Dichloroacetate (B87207) (DCA), a compound known to inhibit pyruvate (B1213749) dehydrogenase kinases (PDK). ut.ac.irsums.ac.irnih.govnih.gov PDK enzymes are often overactive in cancer cells, contributing to metabolic changes that support tumor growth. ut.ac.ir By inhibiting PDK, these compounds can potentially reverse this metabolic shift and induce apoptosis (programmed cell death) in cancer cells. ut.ac.irnih.gov

Molecular docking studies have been performed to investigate how N-phenyl-2,2-dichloroacetamide derivatives bind to the active site of the PDK receptor. ut.ac.irresearchgate.net These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the enzyme. The results of these studies are used to understand the structure-activity relationship (QSAR) and to design new, more potent inhibitors for potential use as anticancer agents. sums.ac.irnih.govresearchgate.net

Detailed in silico mechanistic studies focusing specifically on the reaction pathways of 2,2-Dichloro-n-methyl-n-phenylacetamide were not prominent in the surveyed scientific literature. Such studies would typically involve high-level quantum chemical calculations to map the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby elucidating the step-by-step mechanism of chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies have been instrumental in elucidating the key structural features that govern their bioactivity, thereby providing principles for the design of more potent compounds.

Research into N-phenyl-2,2-dichloroacetamide analogs has utilized 2D and 3D QSAR methodologies to understand the chemical features essential for their potential as anticancer agents, specifically as inhibitors of Pyruvate Dehydrogenase Kinase (PDK). researchgate.net These studies aim to optimize the pharmacophore, which is the spatial arrangement of features necessary to ensure the optimal interactions with a specific biological target. researchgate.net

In a notable QSAR study on N-arylphenyl-2,2-dichloroacetamide analogues, various chemometric methods were applied to correlate structural characteristics with cytotoxic activities. nih.gov These methods included multiple linear regression (MLR), factor analysis-based multiple linear regression (FA-MLR), principal component regression (PCR), and partial least squares combined with a genetic algorithm for variable selection (GA-PLS). nih.gov The GA-PLS method yielded the most robust model, capable of predicting 90% of the variance in the observed biological activity. nih.gov

The descriptors identified in such QSAR models are critical for understanding the design principles. These descriptors typically fall into several categories: electronic, steric, and hydrophobic. For instance, the electronic properties of substituents on the phenyl ring can significantly influence the interaction of the compound with its biological target. Steric factors, such as the size and shape of substituents, can also play a crucial role in determining the binding affinity. The hydrophobicity of the molecule, often quantified by the partition coefficient (log P), is another key determinant of activity, as it affects the compound's ability to cross cell membranes and reach its target.

The insights gained from these QSAR models have facilitated the in silico design of new, potentially more potent lead compounds. nih.gov By understanding the quantitative impact of different structural modifications, researchers can prioritize the synthesis of compounds with a higher probability of exhibiting the desired biological activity. Molecular docking studies often complement QSAR analyses by providing a visual representation of how the designed compounds might interact with the active site of the target enzyme, further validating the QSAR-derived design principles. researchgate.netnih.gov

The following table summarizes the key aspects of a representative QSAR study on N-arylphenyl-2,2-dichloroacetamide analogues, highlighting the methodologies and outcomes that inform the design principles for this class of compounds.

| QSAR Study Aspect | Description |

| Compound Series | N-arylphenyl-2,2-dichloroacetamide analogues |

| Biological Activity | Cytotoxic activities (Anticancer) |

| QSAR Methodologies | Multiple Linear Regression (MLR), Factor Analysis-MLR, Principal Component Regression (PCR), Genetic Algorithm-Partial Least Squares (GA-PLS) |

| Best Performing Model | Genetic Algorithm-Partial Least Squares (GA-PLS) |

| Predictive Power | The model predicted 90% of the variance in biological activity. nih.gov |

| Key Findings | Identification of crucial structural descriptors related to electronic, steric, and hydrophobic properties that govern the cytotoxic activity of the analogues. |

| Application | The QSAR model was used for the in silico screening and design of new, potentially more potent lead compounds. nih.gov |

Chemical Reactivity and Mechanistic Studies

Reaction Pathways of Dichloroacetamide Scaffolds

The dichloroacetamide structure is a versatile electrophile, undergoing several key reaction types. The two chlorine atoms on the alpha-carbon significantly influence the reactivity compared to their monochlorinated analogs.

The carbon atom bearing two chlorine atoms in the dichloroacetamide scaffold is electrophilic and susceptible to attack by nucleophiles. The primary pathway for mono- and dichloroacetamides is nucleophilic substitution, in contrast to trichloroacetamides which predominantly undergo reductive dechlorination. nih.gov This reactivity is evident in hydrolysis reactions and reactions with other environmentally relevant nucleophiles like sulfur species. nih.govembibe.com

Hydrolysis of dichloroacetamides can proceed via both acid- and base-mediated pathways. researchgate.netucsb.edu In base-mediated hydrolysis, the reaction can lead to amide cleavage. researchgate.net Studies on various dichloroacetamide structures have shown that the rate of hydrolysis is highly dependent on the compound's specific structure and the pH of the system. ucsb.edu For instance, the base-mediated hydrolysis rate constant for the related compound benoxacor (B1667998) is two orders of magnitude greater than that of its monochloroacetamide co-formulant, S-metolachlor. ucsb.edu

The reaction with sulfide (B99878) is another important nucleophilic substitution pathway. Dichloroacetamides react with sulfide, and this transformation can be enhanced by the presence of black carbon, which may favor nucleophilic attack by constraining the rotational freedom of the amide's R groups. nih.gov

| Condition | Proposed Pathway | Major Products (General) | Reference |

|---|---|---|---|

| Base-Mediated (e.g., NaOH) | Amide Cleavage | Dichloroacetic acid and corresponding amine | researchgate.netucsb.edu |

| Acid-Mediated (e.g., HCl) | Amide Cleavage | Dichloroacetic acid and corresponding amine | researchgate.netucsb.edu |

| Acid-Mediated (Oxazolidine ring present) | Oxazolidine Ring Opening | Ring-opened products | researchgate.netucsb.edu |

Dichloroacetamide scaffolds are susceptible to abiotic reduction, particularly in anaerobic environments containing reductants like ferrous iron (Fe(II)). libretexts.orgyoutube.com The primary reduction pathway is stepwise hydrogenolysis, where chlorine atoms are sequentially replaced by hydrogen atoms. libretexts.org This process transforms the initial dichloroacetamide into monochlorinated and, subsequently, non-chlorinated acetamide (B32628) analogs. libretexts.org

The rate of these reduction reactions is significantly influenced by the molecular structure of the dichloroacetamide, specifically the substituents on the amide nitrogen (R-groups). libretexts.orgresearchgate.net Research has shown that in heterogeneous systems (e.g., Fe(II) amended goethite), an increase in the size of n-alkyl R-groups leads to an increase in reduction rates. libretexts.orgresearchgate.net Conversely, branched alkyl R-groups tend to decrease the rate of hydrogenolysis compared to their straight-chain counterparts. libretexts.orgresearchgate.net

Mechanistic Probes in Synthetic Transformations

Understanding the mechanisms of reactions involving 2,2-Dichloro-n-methyl-n-phenylacetamide is crucial for predicting its behavior and designing synthetic pathways.

The mechanism of dichloroacetamide reactions often involves the formation of transient intermediates. During acid-mediated hydrolysis of related oxazolidine-based dichloroacetamides, the reaction is believed to proceed through a rapid ring-opening step to form a cationic Schiff base intermediate, which is then more slowly hydrolyzed. researchgate.net In base-mediated hydrolysis, the formation of anionic intermediates is possible, and their stability may be influenced by counterions present in the solution. mdpi.com In enzyme-catalyzed reactions, such as those involving hydrolases, the nucleophilic attack of a serine residue on the amide's carbonyl carbon forms a fleeting, chiral tetrahedral oxyanion intermediate. nih.gov

Kinetic studies provide quantitative insight into reaction mechanisms. The hydrolysis of dichloroacetamides has been shown to follow pseudo-first-order kinetics under specific pH conditions. researchgate.net For example, under circumneutral conditions (pH 7), the hydrolysis of benoxacor follows first-order kinetics. researchgate.netmdpi.com

More detailed studies have determined second-order rate constants for both acid- and base-mediated hydrolysis across a range of dichloroacetamide compounds. ucsb.edu These kinetic parameters highlight the influence of molecular structure on reactivity. ucsb.edu Kinetic analysis of the reaction between N-phenylchloroacetamide and various thiols yielded a Brønsted-type plot with a βnuc value of 0.22, indicating an early transition state with respect to the attacking nucleophile. youtube.com This suggests a concerted SN2 mechanism where the bond with the nucleophile begins to form as the bond to the leaving group (chloride) begins to break. youtube.com

| Compound Class | Reaction | Kinetic Model | Observed Rate Constants (k) | Reference |

|---|---|---|---|---|

| Dichloroacetamides | Acid (HCl) Hydrolysis | Second-Order | kH = 2.8 × 10–3 to 0.46 M–1 h–1 | ucsb.edumdpi.com |

| Dichloroacetamides | Base (NaOH) Hydrolysis | Second-Order | kB = 0.3 to 500 M–1 h–1 | ucsb.edu |

| Benoxacor | Hydrolysis at pH 7 | Pseudo-First-Order | kobs = 5.3 × 10–4 h–1 | ucsb.edu |

Stereochemical Aspects of Reactions Involving the Dichloro-moiety

The dichloromethyl carbon (CHCl₂) of the dichloro-moiety is a prochiral center. This means that while it is not a chiral center itself, it can be converted into one in a single chemical step, for instance, if one chlorine atom is replaced by a different group. This prochirality has significant implications for the stereochemical outcome of its reactions.

When a nucleophile attacks this prochiral carbon, the reaction can proceed via different mechanisms, primarily SN1 or SN2, each with distinct stereochemical consequences. libretexts.orgyoutube.com

SN2 Mechanism: In a concerted SN2 reaction, the nucleophile attacks from the side opposite to the leaving group (one of the chlorine atoms). This backside attack leads to an inversion of the stereochemical configuration at the carbon center. libretexts.orgyoutube.com If the reaction starts with a specific stereoisomer (if one were present), it would produce a specific stereoisomer of the product. youtube.com

SN1 Mechanism: An SN1 mechanism would involve the initial loss of a chloride ion to form a planar, achiral carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture (a 50:50 mix of both enantiomers) of the product. libretexts.org

The specific pathway and resulting stereoselectivity depend on the reactants, solvent, and reaction conditions. libretexts.org Furthermore, in enzyme-catalyzed reactions, the highly structured active site of an enzyme can distinguish between the two chlorine atoms and the two faces of the prochiral center. researchgate.netmdpi.com This allows enzymes to perform highly stereoselective transformations, producing a single enantiomer of the product from the prochiral dichloroacetamide substrate. mdpi.com Research on related α,α-dichloroamides has demonstrated that atom transfer radical cyclization reactions can proceed with complete diastereoselectivity, highlighting the potential for high stereochemical control in reactions involving this moiety. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituents on Chemical Reactivity and Interactions

The chemical reactivity and biological interactions of 2,2-dichloro-n-methyl-n-phenylacetamide and its analogues are profoundly influenced by the nature and position of substituents on both the phenyl ring and the amide nitrogen. These modifications can alter the electronic properties, steric hindrance, and conformational flexibility of the molecule, thereby impacting its ability to interact with biological targets.

Phenyl Ring Substitution Effects (e.g., Halogenation, Alkyl groups)

Substituents on the phenyl ring play a critical role in determining the biological activity of N-phenyl-2,2-dichloroacetamide analogues. Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies have been instrumental in elucidating these effects, particularly in the context of their anticancer properties as inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase (PDK). Current time information in Merrimack County, US.researchgate.net

In the pursuit of potent anticancer agents, various halogen and alkyl substitutions on the phenyl ring of N-phenyl-2,2-dichloroacetamide have been investigated. Research has demonstrated that both mono- and multi-substituted analogues can exhibit significantly higher anticancer activity compared to the parent compound, sodium dichloroacetate (B87207) (DCA). mdpi.comuniroma1.it

A key finding is that the position and nature of the substituent are crucial. For instance, studies have shown that 3,5-disubstituted N-phenyl-2,2-dichloroacetamide analogues display satisfactory potency. mdpi.com One of the most potent compounds identified in a study was N-(3,5-diiodophenyl)-2,2-dichloroacetamide, which exhibited an IC50 of 2.84 micromol/L against the A549 non-small cell lung cancer cell line and could induce apoptosis. mdpi.com Another potent analogue, N-(3-iodophenyl)-2,2-dichloroacetamide, showed an IC50 as low as 4.76 microM against the same cell line. uniroma1.it

The table below summarizes the anticancer activity of some representative N-phenyl-2,2-dichloroacetamide analogues with different phenyl ring substitutions.

| Compound | Substituent(s) | Target Cell Line | IC50 (µM) | Reference |

| DCA | (Sodium salt) | A549 | >1000 | uniroma1.it |

| N-(3-iodophenyl)-2,2-dichloroacetamide | 3-Iodo | A549 | 4.76 | uniroma1.it |

| N-(3,5-diiodophenyl)-2,2-dichloroacetamide | 3,5-Diiodo | A549 | 2.84 | mdpi.com |

| 2,2-dichloro-N-(3-((trifluoromethyl)sulfonyl) phenyl) acetamide (B32628) | 3-((Trifluoromethyl)sulfonyl) | NCI-H460 | 6.5 | u-tokyo.ac.jp |

| 2,2-dichloro-N-(3-((trifluoromethyl)sulfonyl) phenyl) acetamide | 3-((Trifluoromethyl)sulfonyl) | HCA-7 | 10.5 | u-tokyo.ac.jp |

| 2,2-dichloro-N-(3-((trifluoromethyl)sulfonyl) phenyl) acetamide | 3-((Trifluoromethyl)sulfonyl) | MCF-7 | 9.4 | u-tokyo.ac.jp |

These findings underscore the importance of the electronic and steric properties of the phenyl ring substituents in modulating the anticancer activity of this class of compounds. The presence of bulky, lipophilic, and electron-withdrawing groups at specific positions on the phenyl ring appears to be favorable for enhanced potency.

N-Substitution Effects on Amide Properties

The substitution on the amide nitrogen significantly influences the conformation, reactivity, and biological activity of acetamide derivatives. The presence of an N-methyl group, as in this compound, introduces specific steric and electronic effects compared to its N-H counterpart, N-phenylacetamide.

N-methylation of amides can have several consequences. It eliminates the possibility of the amide N-H acting as a hydrogen bond donor, which can be a critical interaction for binding to biological targets. researchgate.net Furthermore, the introduction of an N-alkyl group can create a tertiary amide, which may lead to a higher energy barrier for rotation around the C-N bond and can influence the cis/trans isomeric preference. researchgate.net The conformational properties of N-methylacetamide have been studied, revealing the existence of stable conformers arising from the orientation of the methyl groups. umich.edu

While specific studies detailing the systematic variation of the N-methyl group in this compound are limited in the reviewed literature, the general principles of N-alkylation in amides suggest that this substitution is a critical determinant of the molecule's physicochemical properties and its potential interactions with biological systems.

Rational Design of this compound Analogues

The insights gained from SAR studies have paved the way for the rational design of novel analogues of this compound. By understanding the key structural features required for biological activity, medicinal chemists can design and synthesize new compounds with improved potency, selectivity, and pharmacokinetic properties.

Development of Scaffolds for Biological Research

The 2,2-dichloro-N-phenylacetamide scaffold has emerged as a promising platform for the development of new therapeutic agents, particularly in the field of oncology. mdpi.comuniroma1.it The discovery that these compounds can act as inhibitors of Pyruvate Dehydrogenase Kinase (PDK) has spurred the design and synthesis of numerous analogues aimed at this target. researchgate.net PDK is a key enzyme in cancer metabolism, and its inhibition can lead to the reactivation of the pyruvate dehydrogenase complex, shifting cancer cells from glycolysis to oxidative phosphorylation and inducing apoptosis. Current time information in Merrimack County, US.u-tokyo.ac.jp

The rational design process for these scaffolds often involves a combination of computational and synthetic chemistry. QSAR and molecular docking studies are employed to predict the activity of designed compounds and to understand their binding modes with the target protein. Current time information in Merrimack County, US.researchgate.net Based on these predictions, new analogues with modified phenyl ring substituents are synthesized and evaluated for their biological activity.

For example, building on the finding that mono-substituted N-phenyl-2,2-dichloroacetamides have higher anticancer activity than DCA, researchers have synthesized and evaluated a variety of multi-substituted analogues. mdpi.com This systematic exploration has led to the identification of compounds with significantly improved potency, such as the aforementioned N-(3,5-diiodophenyl)-2,2-dichloroacetamide. mdpi.com

The development of these scaffolds is not limited to anticancer research. The broader class of phenylacetamide derivatives has been explored for various other biological activities, including antidepressant effects. nih.gov In these studies, modifications to the core scaffold, such as replacing a pyridine (B92270) ring with a benzene (B151609) ring to enhance π-π stacking interactions, have been part of the rational design strategy. nih.gov The versatility of the N-phenylacetamide backbone makes it an attractive starting point for the development of diverse libraries of compounds for screening against a wide range of biological targets.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, improve pharmacokinetic properties, or reduce toxicity. cambridgemedchemconsulting.com This principle can be applied to the this compound scaffold to explore new chemical space and optimize its biological activity.

While specific examples of bioisosteric replacement for the 2,2-dichloroacetyl group in this particular scaffold are not extensively detailed in the provided search results, the general concept allows for the hypothetical exploration of such modifications. For instance, the dichloroacetyl moiety could potentially be replaced by other groups that mimic its size, shape, and electronic properties. Examples of bioisosteric replacements for a carbonyl group in an amide include a thiocarbonyl (to form a thioamide) or a sulfone. The replacement of the amide bond itself with bioisosteres like a trifluoroethylamine has been shown to lead to high potency and metabolic stability in other systems. u-tokyo.ac.jp

The phenyl ring is another part of the molecule amenable to bioisosteric replacement. Common bioisosteres for a phenyl ring include other aromatic systems like pyridine or thiophene, or even non-aromatic cyclic structures such as bicyclo[1.1.1]pentane, which can mimic the spatial arrangement of a para-substituted phenyl ring. u-tokyo.ac.jpcambridgemedchemconsulting.com The goal of such replacements would be to fine-tune the electronic and hydrophobic interactions with the target protein.

The application of bioisosterism can also extend to the substituents on the phenyl ring. For example, a methyl group can be bioisosterically replaced by groups like NH2, OH, F, or Cl. cambridgemedchemconsulting.com Similarly, a bromine atom can be replaced by an isopropyl group or a trifluoromethyl group. cambridgemedchemconsulting.com These modifications can significantly alter the compound's properties and its interaction with biological targets.

Although the direct application of bioisosteric replacement to this compound is not extensively documented in the available literature, the principles of this strategy offer a rational approach for the future design of novel and potentially improved analogues.

Pharmacophore Elucidation and Ligand-Based Design

Pharmacophore modeling is a crucial component of ligand-based drug design, where a three-dimensional arrangement of essential chemical features required for biological activity is identified. dovepress.comdergipark.org.tr This model then serves as a template for designing new molecules with the desired activity. For the N-phenyl-2,2-dichloroacetamide class of compounds, pharmacophore models have been developed to understand their anticancer activity and to guide the design of new, more potent inhibitors.

A study focused on optimizing the pharmacophore of substituted N-phenyl-2,2-dichloroacetamides for their activity as PDK inhibitors utilized 2D, 3D, and group-based QSAR studies. researchgate.net These computational approaches help to correlate the chemical structures of the analogues with their biological activities and to identify the key features of the pharmacophore. The ultimate goal is to design new molecular entities (NMEs) that fit the optimized pharmacophore and exhibit improved binding affinity for the target enzyme. researchgate.net

The development of a pharmacophore model typically involves identifying common chemical features among a series of active molecules. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. dovepress.com The spatial relationship between these features is critical for biological activity.

In the context of N-phenyl-2,2-dichloroacetamide analogues, a pharmacophore model for anticancer activity would likely include:

A hydrophobic aromatic region corresponding to the substituted phenyl ring.

A hydrogen bond acceptor feature associated with the carbonyl oxygen of the amide group.

Specific hydrophobic and/or hydrogen bonding features related to the substituents on the phenyl ring, which have been shown to be critical for potency.

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen virtual libraries of compounds to identify new potential hits. dergipark.org.tr This ligand-based approach is particularly useful when the three-dimensional structure of the target protein is unknown or when designing compounds that are structurally distinct from known active molecules but share the same essential pharmacophoric features. The combination of pharmacophore modeling with molecular docking can further refine the virtual screening process and improve the chances of identifying novel and potent lead compounds. nih.gov

Advanced Research Perspectives and Future Directions

Integration of Experimental and Computational Approaches

The synergy between experimental synthesis and computational modeling is becoming increasingly pivotal in chemical research. For 2,2-dichloro-n-methyl-n-phenylacetamide and its analogues, this integrated approach offers a powerful tool for rational design and optimization.

Quantitative Structure-Activity Relationship (QSAR) studies have been effectively employed to correlate the structural features of N-substituted phenyl-2-chloroacetamides with their biological activities. imi.hrnih.govnih.govbg.ac.rsresearchgate.net These computational models can predict the bioactivity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts towards compounds with the highest potential. For instance, QSAR analyses have revealed that the position and nature of substituents on the phenyl ring significantly influence the biological efficacy of chloroacetamides. nih.govnih.gov

Molecular docking simulations provide insights into the binding interactions of this compound derivatives with biological targets at the atomic level. ut.ac.irorientjchem.orgnih.govbrieflands.com By predicting the binding affinity and orientation of the molecule within the active site of a protein, researchers can design modifications to enhance potency and selectivity. For example, docking studies on similar N-phenyl-2,2-dichloroacetamide derivatives have been used to understand their binding to enzymes like pyruvate (B1213749) dehydrogenase kinase, which is implicated in cancer. ut.ac.irbrieflands.com The integration of these in silico predictions with experimental validation through synthesis and biological testing creates a feedback loop that accelerates the discovery of more effective compounds. nih.gov

Table 1: Integration of Experimental and Computational Techniques

| Technique | Application for this compound | Potential Outcomes |

| QSAR | Predict biological activity of novel analogues based on chemical structure. imi.hrnih.govnih.govbg.ac.rsresearchgate.net | Prioritization of synthetic targets; understanding key structural features for activity. |

| Molecular Docking | Simulate binding interactions with target proteins. ut.ac.irorientjchem.orgnih.govbrieflands.com | Design of more potent and selective analogues; elucidation of mechanism of action. |

| Experimental Synthesis | Synthesize computationally prioritized compounds. | Validation of in silico models; generation of new data for model refinement. |

| Biological Assays | Test the activity of synthesized compounds. | Confirmation of predicted activity; identification of lead compounds. |

High-Throughput Synthesis and Screening for Novel Analogues

The discovery of novel analogues of this compound with enhanced properties can be significantly accelerated through high-throughput synthesis (HTS) and high-throughput screening (HTS) techniques. These approaches enable the rapid generation and evaluation of large libraries of compounds.

Automated synthesis platforms can be employed to systematically modify the core structure of this compound, creating a diverse library of derivatives with variations in the N-methyl and N-phenyl substituents. synplechem.comresearchgate.net The use of solid-phase synthesis and automated purification techniques can further streamline this process. researchgate.net Compound libraries, including those containing chloroacetamides, are available for screening purposes. stanford.edu

Once synthesized, these compound libraries can be subjected to high-throughput screening to rapidly assess their biological activity against various targets. This allows for the efficient identification of "hit" compounds with desired properties from a large pool of candidates. The integration of HTS with computational pre-screening can further enhance the efficiency of the discovery pipeline by focusing experimental efforts on compounds with a higher probability of success. nih.gov This combined strategy of rapid synthesis and screening is instrumental in accelerating the pace of lead discovery and optimization for analogues of this compound. nih.gov

Advancements in Mechanistic Understanding at the Molecular Level

A deeper understanding of the molecular mechanisms by which this compound exerts its effects is crucial for its targeted application and the design of improved derivatives. Modern analytical and computational techniques are providing unprecedented insights into these mechanisms.

The mode of action of chloroacetamide herbicides, a class to which this compound belongs, involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis. researchgate.net This inhibition disrupts crucial cellular processes, leading to the observed herbicidal activity. Advanced studies can focus on identifying the specific enzyme isoforms targeted by this compound and characterizing the precise molecular interactions responsible for inhibition.

Furthermore, research has indicated that chloroacetamides can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage. nih.gov Investigating the specific pathways of ROS production and the downstream cellular consequences in response to this compound exposure will provide a more comprehensive understanding of its toxicity profile. Theoretical studies, such as those exploring the nucleophilic substitution reactions of chloroacetanilides, can also offer mechanistic insights into their reactivity and degradation pathways. mdpi.comresearchgate.net

Development of Novel Synthetic Methodologies for Complex Derivatives

The development of innovative and efficient synthetic methodologies is paramount for accessing complex derivatives of this compound with novel functionalities and potentially enhanced activities. The reactive nature of the chloroacetyl group makes it a versatile handle for a variety of chemical transformations. researchgate.net

Recent research has focused on utilizing N-aryl-2-chloroacetamides as building blocks for the synthesis of diverse heterocyclic compounds. uea.ac.ukuomustansiriyah.edu.iqnih.govijpsr.info These reactions often involve the nucleophilic displacement of the chlorine atom, followed by intramolecular cyclization to form complex ring systems. researchgate.net Such methodologies open up avenues to explore a much wider chemical space and to generate derivatives with unique three-dimensional structures that may exhibit novel biological properties.

Moreover, the exploration of novel catalytic systems and reaction conditions can lead to more efficient and selective syntheses. researchgate.nethilarispublisher.com For example, advancements in transition-metal catalysis and photoredox catalysis offer opportunities for late-stage functionalization of the phenyl ring or the N-methyl group, allowing for the rapid diversification of lead compounds. hilarispublisher.com The development of these advanced synthetic routes will be instrumental in creating a new generation of complex derivatives of this compound for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,2-dichloro-N-methyl-N-phenylacetamide, and how can reaction progress be monitored?

- Methodology : A common approach involves nucleophilic substitution reactions. For example, refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene-water solvent system (8:2 v/v) at elevated temperatures, followed by purification via crystallization or solvent extraction . Reaction progress is monitored using thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the mobile phase .

- Key Considerations : Ensure stoichiometric excess of NaN₃ (1.5:1 molar ratio) to drive the reaction to completion. Post-reaction, remove toluene under reduced pressure and quench with ice to isolate the product.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolve molecular geometry and confirm stereochemistry using single-crystal diffraction data. SHELXL/SHELXS software suites are widely used for refinement .

- TLC and NMR : Monitor reaction intermediates (TLC) and validate purity (¹H/¹³C NMR) .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Use PPE (gloves, protective clothing, goggles) to avoid dermal/ocular exposure .

- Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks .

- Dispose of waste via certified biological waste management services to prevent environmental contamination .

Q. How does the electronic environment of the acetamide group influence reactivity in substitution reactions?

- Mechanistic Insight : The electron-withdrawing chloro and methyl groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by azides or amines). Steric hindrance from substituents on the phenyl ring may reduce reaction yields .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of this compound derivatives?

- Methodology : Compare dihedral angles and torsion parameters across studies. For example, asymmetric units in polymorphic forms may show variations in dichlorophenyl-pyrazolyl dihedral angles (54.8°–77.5°), attributed to steric repulsion or hydrogen bonding .

- Resolution Strategy : Use high-resolution X-ray data (e.g., SHELXL refinement with R-factors <0.05) and validate against computational models (DFT) .

Q. What strategies optimize multi-step synthesis yields for this compound derivatives?

- Case Study : In a 11-step synthesis of related acetamides, low overall yields (2–5%) were improved by:

- Optimizing solvent systems (e.g., dichloromethane with triethylamine for coupling reactions) .

- Employing carbodiimide-based activating agents (e.g., EDC·HCl) to enhance amide bond formation .

Q. How do substituent positions on the phenyl ring affect biological activity or coordination chemistry?

- Structure-Activity Relationship (SAR) :

- Dichloro substitution at positions 3,4 enhances ligand coordination capabilities in metal complexes .

- Methyl groups on the phenyl ring increase lipophilicity, impacting membrane permeability in pharmacological studies .

Q. What advanced computational tools are used to predict the environmental impact or degradation pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.